molecular formula C15H21NOS B1335372 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione CAS No. 14182-65-1

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione

Cat. No.: B1335372
CAS No.: 14182-65-1
M. Wt: 263.4 g/mol
InChI Key: CNWUJNKCRLWVMS-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione is an organic compound that features a morpholine ring, an isopropyl-substituted phenyl group, and a thione functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione typically involves the following steps:

    Formation of the Ethane Backbone: This can be achieved through a Friedel-Crafts alkylation reaction where 4-isopropylbenzene is reacted with an appropriate ethane derivative.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Thione Formation: The final step involves the conversion of a carbonyl group to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thione group could play a role in binding to metal ions or forming covalent bonds with nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-2-phenylethane-1-thione: Lacks the isopropyl group on the phenyl ring.

    1-(Piperidin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione: Contains a piperidine ring instead of a morpholine ring.

    1-(Morpholin-4-yl)-2-[4-(methyl)phenyl]ethane-1-thione: Contains a methyl group instead of an isopropyl group.

Uniqueness

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione is unique due to the combination of its morpholine ring, isopropyl-substituted phenyl group, and thione functional group. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWUJNKCRLWVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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